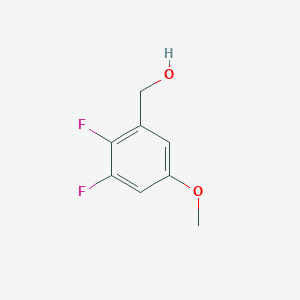

(2,3-Difluoro-5-methoxy-phenyl)-methanol

Description

(2,3-Difluoro-5-methoxy-phenyl)-methanol is a fluorinated aromatic alcohol with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol . Its IUPAC name is (2,3-Difluoro-5-methoxy-4-methylphenyl)methanol, and it bears a benzyl alcohol core substituted with two fluorine atoms (at positions 2 and 3), a methoxy group (position 5), and a methyl group (position 4) on the aromatic ring. The CAS registry number is 1706461-15-5 . This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis due to its fluorinated structure, which enhances metabolic stability and bioavailability.

Properties

CAS No. |

1386459-76-2 |

|---|---|

Molecular Formula |

C8H8F2O2 |

Molecular Weight |

174.14 g/mol |

IUPAC Name |

(2,3-difluoro-5-methoxyphenyl)methanol |

InChI |

InChI=1S/C8H8F2O2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-3,11H,4H2,1H3 |

InChI Key |

GEGWKVHWICWLEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)F)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Difluoroaromatic Compounds

The compound shares structural similarities with other 2,3-difluoro-substituted aromatic derivatives listed in . Key comparisons include:

Table 1: Comparison of 2,3-Difluoro-Substituted Compounds

Key Observations:

Functional Group Influence: The benzyl alcohol group in the target compound contrasts with the phenol (2,3-Difluoro-5-Bromophenol) and carboxylic acid (2,3-Difluoro-5-methylbenzoic acid) in related structures. This difference affects acidity (phenols and carboxylic acids are more acidic than alcohols) and reactivity in substitution reactions. The aldehyde in 2,3-Difluoro-6-methoxybenzaldehyde offers distinct reactivity for nucleophilic additions, unlike the alcohol’s susceptibility to oxidation or esterification .

Substituent Effects: Methoxy vs. Methyl vs. Carboxylic Acid: The methyl group in the target enhances lipophilicity, while the carboxylic acid in 2,3-Difluoro-5-methylbenzoic acid adds polarity and hydrogen-bonding capacity, impacting solubility and biological activity .

Comparison with Mono-Fluorinated and Methoxy-Substituted Compounds

lists 2-Fluorophenol (CAS 367-12-4) and 2-Methoxyethanol (CAS 109-86-4), which differ in backbone structure but share functional or substituent similarities.

Table 2: Functional Group and Backbone Comparison

Key Observations:

Acidity and Reactivity: 2-Fluorophenol is more acidic (pKa ~8.3) than the target compound (alcohol pKa ~15–16) due to the electron-withdrawing fluorine stabilizing the phenoxide ion . 2-Methoxyethanol, a glycol ether, exhibits higher water solubility compared to the aromatic target, making it suitable for solvent applications .

Structural Complexity: The target’s difluoro and methoxy substitution on an aromatic ring confers rigidity and electronic effects absent in simpler structures like 2-Methoxyethanol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.